5-{[3-(3-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-1,3-diazinane-2,4,6-trione
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Overview
Description
5-{[3-(3-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-1,3-diazinane-2,4,6-trione is a complex organic compound that belongs to the class of diazinane triones This compound is characterized by the presence of a bromophenyl group, a phenyl group, and a pyrazolyl group attached to a diazinane trione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[3-(3-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-1,3-diazinane-2,4,6-trione typically involves multi-step organic reactions. One common method involves the condensation of 3-(3-bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde with barbituric acid under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents, as well as stringent control of reaction conditions, is crucial in industrial settings.
Chemical Reactions Analysis
Types of Reactions
5-{[3-(3-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-1,3-diazinane-2,4,6-trione undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Condensation Reactions: The compound can participate in further condensation reactions with other aldehydes or ketones to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium amide or thiourea in solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution Products: Compounds with various functional groups replacing the bromine atom.
Oxidation Products: Oxidized derivatives with additional oxygen atoms.
Reduction Products: Reduced derivatives with fewer double bonds or additional hydrogen atoms.
Scientific Research Applications
5-{[3-(3-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-1,3-diazinane-2,4,6-trione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 5-{[3-(3-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For example, it could inhibit the activity of certain enzymes by binding to their active sites or alter receptor signaling pathways by interacting with receptor proteins. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
Similar Compounds
- 5-{[1-(4-bromophenyl)-1H-pyrrol-2-yl]methylidene}-1,3-dimethyl-1,3-diazinane-2,4,6-trione
- 1-(3-bromophenyl)-5-(3-thiophenylmethylidene)-1,3-diazinane-2,4,6-trione
Uniqueness
5-{[3-(3-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-1,3-diazinane-2,4,6-trione is unique due to the presence of the pyrazolyl group, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
5-[[3-(3-bromophenyl)-1-phenylpyrazol-4-yl]methylidene]-1,3-diazinane-2,4,6-trione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13BrN4O3/c21-14-6-4-5-12(9-14)17-13(10-16-18(26)22-20(28)23-19(16)27)11-25(24-17)15-7-2-1-3-8-15/h1-11H,(H2,22,23,26,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGSIDDCGRRNPGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC(=CC=C3)Br)C=C4C(=O)NC(=O)NC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13BrN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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